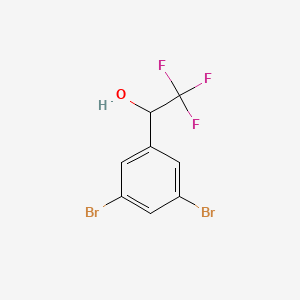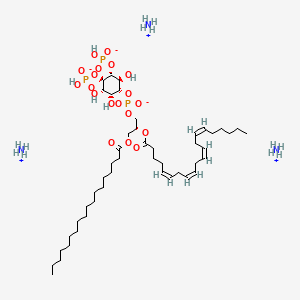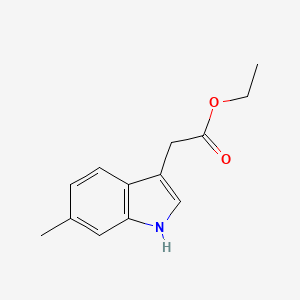![molecular formula C10H19N B12278672 (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12278672.png)
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structure and stereochemistry. This compound is notable for its rigid bicyclic framework, which imparts distinct chemical and physical properties. It is used in various scientific research fields due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as camphor or its derivatives.
Reduction: The carbonyl group of the precursor is reduced to form the corresponding alcohol.
Amination: The alcohol is then converted to an amine through a series of reactions, including the formation of an intermediate halide followed by nucleophilic substitution with an amine source.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized catalytic processes to enhance yield and purity. High-pressure hydrogenation and the use of specific catalysts can be employed to achieve efficient conversion rates.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
Aplicaciones Científicas De Investigación
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites, influencing biochemical pathways. The amine group can form hydrogen bonds and ionic interactions, modulating the activity of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol: Similar structure but with a hydroxyl group instead of an amine.
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one: Contains a carbonyl group instead of an amine.
Uniqueness
The presence of the amine group in (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine distinguishes it from its analogs, providing unique reactivity and interaction capabilities. This makes it particularly valuable in applications requiring specific amine functionalities.
Propiedades
Fórmula molecular |
C10H19N |
|---|---|
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8-,10+/m1/s1 |
Clave InChI |
MDFWXZBEVCOVIO-MRTMQBJTSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H](C1(C)C)C[C@H]2N |
SMILES canónico |
CC1(C2CCC1(C(C2)N)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Deoxy-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-fluorouridine](/img/structure/B12278590.png)


![(2R,3R,4R,5R)-2-(4-amino-5-cyano-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((benzoyloxy)methyl)tetrahydrofuran-3,4-diyldibenzoate](/img/structure/B12278605.png)
![Diphenylmethyl(2S,3R,5R)-3-formyl-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12278612.png)
![4-({1-[(3-Chlorophenyl)methanesulfonyl]azetidin-3-yl}oxy)-2-methylpyridine](/img/structure/B12278618.png)






![2-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-6-methoxy-1H-indole](/img/structure/B12278668.png)
![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12278675.png)
